({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene
Description
({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene is a chlorinated aromatic ether characterized by a benzene ring substituted with a chloromethyl ether group linked to a hept-6-en-1-yl chain. Such compounds are often intermediates in organic synthesis, particularly in the preparation of polymers or functionalized aromatic systems. However, its structural similarity to known carcinogenic chlorinated ethers, such as bis(chloromethyl)ether, raises critical questions about its safety profile and reactivity .
Properties
Molecular Formula |
C15H21ClO |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
4-(chloromethyl)hept-6-enoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h2-5,8-9,14H,1,6-7,10-13H2 |
InChI Key |
IBZYONVUBONZDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene typically involves the reaction of benzyl chloride with hept-6-en-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2(CH2)4CH=CH2→C6H5CH2OCH2(CH2)4CH=CH2+NaCl
Industrial Production Methods
In an industrial setting, the production of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH
Cl) serves as an electrophilic site, enabling nucleophilic substitution reactions. Common reagents and outcomes include:
Key Findings :
-
Substitution is favored in polar aprotic solvents (e.g., DMSO) with strong nucleophiles like CN
. -
Hydrolysis to the hydroxymethyl derivative occurs rapidly under basic conditions .
Alkene Functionalization via Addition Reactions
The hept-6-enyl group undergoes electrophilic and radical additions:
Key Findings :
-
Radical-initiated hydrohalogenation with HBr produces anti-Markovnikov products .
-
Epoxidation using mCPBA proceeds with syn-stereochemistry, confirmed by
H NMR coupling constants .
Oxidation and Reduction Pathways
The ether-linked benzene ring and aliphatic chain are susceptible to redox transformations:
Key Findings :
-
KMnO
selectively oxidizes the benzylic position to a carboxyl group . -
LiAlH
reduces the chloromethyl group to methyl without affecting the alkene.
Elimination and Rearrangement Reactions
Thermal or acidic conditions induce structural rearrangements:
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| H | |||
| SO | |||
| , 100°C | Benzene ring-substituted diene | Acid-catalyzed elimination | |
| Pyrolysis, 300°C | Bicyclic ether derivative | -Sigmatropic shift |
Key Findings :
-
Acidic conditions promote HCl elimination, forming conjugated dienes .
-
Pyrolysis triggers sigmatropic shifts, yielding bicyclic structures.
Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed coupling:
| Catalyst | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh | ||||
| ) | ||||
| Phenylboronic acid | Biaryl ether derivative | 82% | ||
| CuI, TMEDA | Terminal alkyne | Alkyne-functionalized ether | 67% |
Key Findings :
Scientific Research Applications
({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hept-6-en-1-yloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparisons
Reactivity and Stability
- Chloromethyl Group : The chloromethyl moiety in the target compound is less reactive than in BCME or CMME due to steric hindrance from the heptenyl chain and stabilization by the benzene ring. However, it remains susceptible to nucleophilic substitution (e.g., hydrolysis or alkylation reactions).
- Alkene: The terminal double bond in the heptenyl chain could undergo epoxidation or electrophilic addition, analogous to vinyl chloride’s metabolic activation to chloroethylene oxide, a carcinogenic epoxide .
- Ether Linkage : The ether oxygen is less electron-deficient than in BCME, reducing its hydrolysis rate.
Toxicity and Carcinogenicity
- Bis(chloromethyl)ether: A known human carcinogen (IARC Group 1), with high reactivity leading to DNA alkylation. Its carcinogenicity correlates with rapid hydrolysis and electrophilic intermediate formation .
- Chloroethylene Oxide: A metabolite of vinyl chloride, this epoxide exhibits carcinogenicity via DNA adduct formation. The target compound’s alkene could similarly form reactive epoxides in vivo.
- The chloromethyl group may act as an alkylating agent, and the alkene could generate reactive epoxides under metabolic conditions.
Table 2: Toxicity Profiles
| Compound | Carcinogenicity (IARC) | Key Metabolic Pathways | Bioavailability |
|---|---|---|---|
| ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene | Not classified | Epoxidation of alkene, hydrolysis | Low (high MW) |
| Bis(chloromethyl)ether | Group 1 | Hydrolysis to formaldehyde and HCl | High (volatile) |
| Chloroethylene oxide | Group 1 (via VC) | DNA adduct formation | Moderate |
Biological Activity
The compound ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene , also known by its chemical name, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various fields such as pharmacology and toxicology.
- Molecular Formula : C₁₅H₁₉ClO
- Molecular Weight : 254.80 g/mol
- CAS Number : 1857528-67-6
Biological Activities
Research indicates that compounds similar to ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene exhibit diverse biological activities, including:
- Antimicrobial Properties : Compounds with chloromethyl and aliphatic chains have shown effectiveness against various bacterial strains. For instance, studies have demonstrated antimicrobial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .
- Antitumoral Activity : The compound's structural analogs have been tested for their ability to inhibit tumor cell growth. The MTT assay is commonly used to assess cell viability, revealing significant growth inhibition in certain cancer cell lines .
The biological activity of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and leading to biological effects.
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of compounds similar to ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene . For example, modifications to the side chains can significantly enhance or diminish biological activity.
A comprehensive review of literature indicates that compounds featuring chloromethyl groups often exhibit enhanced reactivity and biological activity due to their ability to undergo nucleophilic substitution reactions .
Q & A
Q. What computational tools predict interactions of this compound with biological targets?
- Methodological Answer : Use AutoDock Vina for docking studies (e.g., binding to sphingosine-1-phosphate receptors) and MD simulations (GROMACS) to assess binding stability. Validate with SPR or ITC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
